molecular formula C15H20N4O2 B2570191 1-(1H-indol-3-yl)-3-(2-morpholinoethyl)urea CAS No. 899965-04-9

1-(1H-indol-3-yl)-3-(2-morpholinoethyl)urea

Cat. No. B2570191
CAS RN: 899965-04-9
M. Wt: 288.351
InChI Key: RFDKJAZFLKKQLT-UHFFFAOYSA-N
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Description

1-(1H-indol-3-yl)-3-(2-morpholinoethyl)urea, also known as IU1, is a small molecule inhibitor that has been widely used in scientific research to study the role of deubiquitinases (DUBs) in various cellular processes. DUBs are enzymes that remove ubiquitin molecules from other proteins, thereby regulating protein stability, localization, and function. IU1 has been shown to selectively inhibit a subset of DUBs, including USP14 and UCHL5, which are involved in the regulation of proteasome-mediated protein degradation.

Scientific Research Applications

Chemical Synthesis and Reactivity

  • This compound has been explored in the context of chemical reactions involving amino-functionalized 3-vinyl-1H-indoles, leading to various products like substitution products, redox products, and adducts, demonstrating its versatility in synthetic chemistry (Medion-Simon & Pindur, 1991).

Biological Activity

  • In the field of medicinal chemistry, compounds structurally related to 1-(1H-indol-3-yl)-3-(2-morpholinoethyl)urea have been studied for their potential antidepressant activities, showcasing the relevance of indole derivatives in pharmacological research (Matzen et al., 2000).

Crystallography and Molecular Structure

  • Research on similar compounds includes studies on their crystal structures, which help in understanding the molecular configurations and potential interactions in biological systems (Saharin et al., 2008).

Photovoltaic Applications

  • In the realm of renewable energy, derivatives of this compound have been used in dye-sensitized solar cells to improve photoelectric conversion efficiency, indicating its utility in energy-related applications (Wu et al., 2009).

Antitumor Activities

  • This compound and its derivatives have been synthesized and evaluated for antitumor activities, with studies focusing on their interaction with target proteins, which is crucial for developing new anticancer drugs (Hu et al., 2018).

Enzymatic Activity and Drug Development

  • It has been used in the synthesis of active metabolites of potent kinase inhibitors, contributing to the development of new drugs in the treatment of diseases like cancer (Chen et al., 2010).

properties

IUPAC Name

1-(1H-indol-3-yl)-3-(2-morpholin-4-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c20-15(16-5-6-19-7-9-21-10-8-19)18-14-11-17-13-4-2-1-3-12(13)14/h1-4,11,17H,5-10H2,(H2,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDKJAZFLKKQLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)NC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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